Specific Scientific Field: Food Science & Technology
Summary of the Application: “2-(4-Tert-butylphenyl)acetaldehyde” is one of the many chemical substances found in the matrix of plastic packaging materials . These materials are used for the preservation of foods, but they may have disadvantages related to the migration of micromolecular chemical substances from the packaging material to the packaged food .
Methods of Application or Experimental Procedures: The study of this application involves analyzing the migration of certain compounds from conventional packaging materials (plastics) used for foods . This requires detailed examination of the migrants in these materials and the establishment of updated protocols for the safety of consumers .
Results or Outcomes: The study points out the need to reconsider the use of certain compounds in food packaging due to their potential migration into foods . It also emphasizes the need for the industrial production of biodegradable packaging materials based on natural sources .
Specific Scientific Field: Material Science
Summary of the Application: “2-(4-Tert-butylphenyl)acetaldehyde” is used in the synthesis of a nucleator for polypropylene .
Methods of Application or Experimental Procedures: The nucleator is prepared with homemade 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .
Results or Outcomes: The overall yield of the product was 95.9% .
2-(4-Tert-butylphenyl)acetaldehyde is an organic compound with the molecular formula . It belongs to the aldehyde family, characterized by a formyl group (-CHO) attached to a phenyl ring that has a tert-butyl substituent at the para position. This structural arrangement imparts unique chemical properties and reactivity to the compound, making it valuable in various synthetic applications and industrial processes. The presence of the bulky tert-butyl group contributes to steric hindrance, influencing its reactivity compared to other aldehydes.
In industrial settings, synthesis may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques are utilized to ensure high-quality products.
2-(4-Tert-butylphenyl)acetaldehyde finds applications in:
The uniqueness of 2-(4-Tert-butylphenyl)acetaldehyde lies in its combination of both a formyl group and a tert-butyl group, which enhances its reactivity profile and steric properties compared to its analogs. This dual functionality makes it an attractive candidate for further research in organic synthesis and industrial applications.
Industrial production primarily employs halogenation of 4-tert-butyltoluene followed by hydrolysis. The Sommelet reaction is pivotal here, where 4-tert-butylbenzyl bromide undergoes oxidation with hexamine (HMTA) to yield the aldehyde. Key steps include:
Optimization Parameters:
While less common, Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride forms 4-tert-butylacetophenone, which is subsequently reduced to the aldehyde. However, this route is hampered by over-alkylation side reactions.
A breakthrough method involves iridium-catalyzed coupling of arylboronic acids with vinylene carbonate. Wang et al. achieved 72–75% yields using [IrOMe(cod)]₂ and dppp-OMe ligand. Key advantages include:
Role of Tetrahydroxydiboron (B₂(OH)₄): This cocatalyst accelerates transmetalation, increasing reaction rates by 40%.
Proline-derived catalysts enable enantioselective synthesis. For instance, Xiao et al. used L-proline (20 mol%) with acetic acid to achieve 66% enantiomeric excess (ee) in aldol adducts.
The iridium cycle involves:
Non-polar solvents (e.g., dichlorobenzene) improve HMTA stability, reducing side reactions like Delépine amine formation.
The compound’s tert-butyl group enhances steric bulk, moderating volatility while preserving the aldehyde’s reactivity for downstream derivatization. This balance makes it a pivotal intermediate in synthesizing nitro-musk analogs and floral aldehydes. For instance, its incorporation into freshening compositions is documented in patent literature, where it contributes to long-lasting olfactory profiles in air care and personal hygiene products [5].
In musk formulations, the tert-butyl group mimics the bulky hydrophobic motifs found in natural macrocyclic musks, enabling synthetic pathways to bypass the labor-intensive extraction of animal-derived musks. While nitro-musks like musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) are structurally distinct, shared tert-butyl functionalities suggest potential synergies in fragrance layering [2].
For floral accords, the compound’s aldehyde group undergoes condensation reactions with alcohols or amines to yield Schiff bases or acetals, which are critical for stabilizing volatile top notes in perfumes. Its application in lily-of-the-valley reconstructions leverages its ability to impart green, metallic nuances, contrasting with sweeter aldehydes like Lilial (2-(4-tert-butylbenzyl)propionaldehyde) [3].
The olfactory profile of 2-(4-tert-butylphenyl)acetaldehyde arises from interactions between its functional groups and olfactory receptors. The tert-butyl group imposes conformational rigidity, directing the formyl group into optimal orientations for receptor binding. This spatial arrangement enhances odor potency at lower thresholds compared to linear aldehydes.
Comparative studies with Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) reveal that branching at the α-carbon (methyl group in Lilial) introduces fruity undertones, whereas the unsubstituted acetaldehyde chain in 2-(4-tert-butylphenyl)acetaldehyde emphasizes sharper, green facets [3]. The table below summarizes key structural and olfactory differences:
Property | 2-(4-Tert-butylphenyl)acetaldehyde | Lilial |
---|---|---|
Molecular Formula | C₁₂H₁₆O | C₁₄H₂₀O |
Functional Groups | Formyl, tert-butylphenyl | Isobutyraldehyde, tert-butylphenyl |
Odor Profile | Green, metallic, sharp | Floral, powdery, sweet |
Threshold (ppb) | ~5 | ~2 |
The formyl group’s electrophilicity also facilitates nucleophilic additions, enabling perfumers to tailor odor longevity and diffusion. For example, acetal formation with geraniol or citronellol moderates volatility, extending shelf life in ethanol-based sprays [5].
Aldehydes are prone to autoxidation, forming carboxylic acids or peroxides that degrade fragrance quality. For 2-(4-tert-butylphenyl)acetaldehyde, stabilization in cosmetic matrices involves:
These strategies collectively enhance the compound’s stability in leave-on cosmetics like perfumes and lotions, where oxidative stressors are prevalent.
The atmospheric degradation of 2-(4-Tert-butylphenyl)acetaldehyde under ultraviolet radiation occurs through multiple mechanistic pathways. Direct photolysis represents the primary photochemical process, involving absorption of ultraviolet radiation at wavelengths between 295-400 nanometers [1]. The photolysis quantum yield varies significantly with wavelength, with maximum efficiency observed in the ultraviolet C region [2] [3].
Studies on structurally related aromatic aldehydes indicate that direct photodissociation proceeds through cleavage of the carbon-carbon bond adjacent to the carbonyl group [4] [5]. Time-resolved ion imaging measurements reveal distinct dissociation dynamics across different wavelength regions, with statistical unimolecular dissociation dominating at longer wavelengths (λ > 318 nanometers) and non-statistical pathways becoming significant at shorter wavelengths [4].
Advanced oxidation processes demonstrate enhanced degradation efficiency compared to direct photolysis. The ultraviolet/hydrogen peroxide system exhibits moderate efficiency for aromatic aldehyde degradation, while the ultraviolet/persulfate system achieves the highest degradation rates [2]. For 4-tert-butylphenol, a structural analog, the reaction kinetics follow the order: ultraviolet/S₂O₈²⁻ > ultraviolet/H₂O₂ > ultraviolet-C, with the highest rate constant (kobs = 8.4 × 10⁻² min⁻¹) achieved at 45°C with persulfate oxidation [2].
The advanced oxidation mechanisms involve initial formation of highly reactive radical species. Hydroxyl radicals (OH- ) generated in ultraviolet/hydrogen peroxide systems attack both the aldehydic functional group and the aromatic ring system [2]. Sulfate radicals (SO₄- ⁻) produced in persulfate systems demonstrate superior oxidation potential (E° = 2.6 volts) compared to hydroxyl radicals (E° = 2.8 volts), leading to enhanced degradation efficiency [2].
Heterogeneous photocatalytic systems using silver carbonate (Ag₂CO₃) achieve complete degradation of structurally related compounds within 60 minutes under simulated solar light irradiation [3]. The photocatalytic mechanism involves electron-hole pair generation, with the conduction band electrons and valence band holes participating in reduction and oxidation reactions respectively [3].
The photocatalytic efficiency depends on several factors including catalyst dosage, initial substrate concentration, and water matrix composition. Carbonate ions (CO₃²⁻) promote the photocatalytic degradation process, while bicarbonate (HCO₃⁻) and nitrate ions (NO₃⁻) exhibit inhibitory effects [3]. Chloride ions demonstrate concentration-dependent effects, enhancing degradation at low concentrations (100 milligrams per liter) but inhibiting the reaction at higher concentrations [3].
Hydroxyl radical initiated oxidation represents the dominant atmospheric sink process for aromatic aldehydes. The reaction proceeds primarily through hydrogen abstraction from the aldehydic group rather than addition to the aromatic ring. For benzaldehyde, a structural analog, the rate constant for hydroxyl radical reaction is 1.69 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is comparable to aliphatic aldehydes.
Theoretical investigations using density functional theory calculations reveal that the presence of electron-withdrawing groups like the aldehydic functionality decreases the reactivity of aromatic ring sites. This effect makes hydrogen abstraction from the aldehydic carbon the preferred reaction pathway. The reaction mechanism involves initial hydrogen abstraction to form an acetyl radical, followed by rapid oxygen addition to generate acetylperoxy radicals.
Nighttime oxidation by nitrate radicals (NO₃) becomes important in nitrogen oxide-rich environments [1]. Rate coefficients for aromatic aldehyde reactions with nitrate radicals range from 2.6 × 10⁻¹⁵ to 15.1 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, depending on the substitution pattern. The reaction proceeds through aldehydic hydrogen abstraction, as demonstrated by kinetic isotope effects with deuterated substrates.
The nitrate radical oxidation mechanism leads to formation of acyl peroxy nitrates (APNs), commonly referred to as peroxyacetyl nitrates [1]. These products serve as nitrogen oxide reservoirs, enabling long-range transport of nitrogen oxides and aromatic moieties from polluted to cleaner atmospheric regions [1]. The atmospheric implications include enhanced ozone formation and secondary organic aerosol production in remote locations [1].
Recent theoretical studies reveal that hydroperoxyl radical (HO₂) reactions with aldehydes constitute a previously underrecognized atmospheric sink. Rate constants for hydroperoxyl radical reactions with aliphatic aldehydes range from 3.2-7.7 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K. These reactions can be competitive with hydroxyl radical and nitrate radical oxidation under specific atmospheric conditions.
The hydroperoxyl radical initiated oxidation leads to formation of highly oxygenated molecules through autoxidation chain reactions. Laboratory experiments confirm that the initial adduct undergoes rapid unimolecular hydrogen shifts with rate constants on the order of 0.45 s⁻¹. This mechanism contributes significantly to the atmospheric formation of secondary organic aerosol precursors.
Microbial degradation of aromatic compounds structurally related to 2-(4-Tert-butylphenyl)acetaldehyde occurs through specialized bacterial systems. Sphingobium fuliginis strain TIK-1, isolated from reed rhizosphere sediment, demonstrates complete degradation of 4-tert-butylphenol (1.0 millimolar) within 12 hours. This represents the first reported bacterial strain capable of utilizing tert-butylphenolic compounds as sole carbon and energy sources.
The degradation pathway proceeds through initial hydroxylation to 4-tert-butylcatechol, followed by meta-cleavage ring fission. Gas chromatography-mass spectrometry analysis identifies 3,3-dimethyl-2-butanone as a key intermediate metabolite, reaching maximum concentrations (0.12-0.13 millimolar) between 3-9 hours before subsequent degradation. Enzyme activity measurements confirm the presence of catechol 2,3-dioxygenase (16.9 milliunits per milligram protein) while catechol 1,2-dioxygenase activity remains below detection limits.
Aquatic degradation systems involving plant-bacteria associations demonstrate enhanced degradation efficiency. Spirodela polyrrhiza (giant duckweed) in combination with rhizosphere bacteria achieves significant removal of 4-tert-butylphenol from environmental waters. The degradation process requires the presence of both living plants and active bacterial populations, as sterilized systems show no degradation activity.
Root exudates from Spirodela polyrrhiza stimulate bacterial growth and degradation activity. Sphingobium fuliginis strain OMI, isolated from the duckweed rhizosphere, exhibits broad substrate specificity for alkylphenolic compounds with linear or branched alkyl chains containing two to nine carbon atoms. The plant-bacteria association provides a sustainable approach for bioremediation of persistent phenolic pollutants in aquatic environments.
Recent investigations of 2,4-di-tert-butylphenol degradation by bacterial isolates from industrial wastewater reveal significant biodegradation potential. Four bacterial strains demonstrate varying degradation efficiencies: Lysinibacillus sp. (89.31%), Pandoraea sp. (82.24%), Serratia sp. (80.42%), and Bacillus sp. (74.13%) after seven days incubation.
High-performance liquid chromatography analysis confirms substantial substrate depletion, while gas chromatography-mass spectrometry identifies multiple metabolites including hydroxylated derivatives, di-tert-butyl-catechol, and oxidized derivatives. The metabolic pathways involve hydroxylation, oxidation, methylation, and conjugation reactions. Bacterial strain variability in degradation efficiency relates to differences in enzymatic machinery, metabolic pathways, and presence of specific degradation genes.
Marine bacterial degradation of acetaldehyde, a simpler aldehyde compound, provides insights into potential degradation mechanisms for aromatic aldehydes in aquatic systems. Degradation rates in unfiltered seawater follow first-order kinetics with rate constants ranging from 0.0006 to 0.025 min⁻¹. Turnover times vary from 40 to 1667 minutes, consistent with previous studies in coastal waters.
Correlation analysis between bacterial counts and degradation rates suggests that microorganisms represent the primary degradation mechanism. Filtered water samples show no significant degradation, indicating that particle-mediated processes dominate removal. Seasonal variations in degradation rates correlate with rainfall events and bacterial population dynamics.
Anaerobic microbial degradation represents an important transformation pathway in oxygen-limited environments such as sediments and groundwater systems. Xenobiotic compounds including aromatic aldehydes undergo sequential reductive transformations under anaerobic conditions. The degradation efficiency depends on microbial adaptation, electron acceptor availability, and chemical structure characteristics.
Soil organic matter plays a crucial role in anaerobic degradation by providing electron donors and binding sites for xenobiotic compounds. Environmental factors including temperature, soil pH, and moisture significantly influence the behavior and transformation rates of persistent organic pollutants. The binding of xenobiotic compounds to soil organic matter can either enhance or inhibit biodegradation depending on bioavailability considerations.
Advanced biodegradation strategies involve metabolic pathway engineering to enhance degradation efficiency and broaden substrate specificity. Bacterial strains can be modified to express specific degradation genes encoding enzymes involved in aromatic compound metabolism. Examples include enhanced expression of ring-cleaving dioxygenases, hydroxylases, and dehydrogenases.
The development of bacterial consortia with complementary metabolic capabilities enables complete mineralization of complex aromatic compounds. Sequential degradation steps involve initial ring hydroxylation, meta- or ortho-cleavage, and subsequent metabolism of ring-fission products to central metabolic intermediates. Understanding these pathways facilitates the design of optimized bioremediation systems for contaminated environments.
The degradation byproducts of 2-(4-Tert-butylphenyl)acetaldehyde exhibit varying levels of aquatic toxicity depending on their chemical structure and properties. Hydroxylated aromatic derivatives, particularly 4-tert-butylcatechol, demonstrate higher toxicity than the parent compound. European Chemical Agency assessments indicate that related tert-butylphenolic compounds pose probable serious effects to aquatic environments, leading to their classification as substances of very high concern.
Fish toxicity studies reveal species-specific sensitivity patterns. Multiple fish species exposed to structurally related compounds show endocrine-mediated adverse effects, including complete sex reversal resulting in all-female populations. These effects persist throughout the entire life cycle and can extend to subsequent generations even after exposure cessation. The endocrine disrupting properties operate through estrogen receptor binding and aromatase inhibition mechanisms.
Aquatic invertebrates demonstrate acute sensitivity to aromatic degradation products. Daphnia species exhibit acute toxicity at concentrations as low as 0.02 milligrams per liter for structurally related compounds. Chronic exposure studies reveal additional effects on growth, reproduction, and behavioral parameters. Sediment-dwelling invertebrates show greater tolerance, with no effects observed up to 5,000 milligrams per kilogram sediment dry weight.
Terrestrial ecotoxicological effects of degradation byproducts encompass both soil microbial communities and higher plants. Di-tert-butyl-catechol and related phenolic metabolites exhibit autotoxicity effects on plant seedlings. Seed germination and seedling growth studies reveal concentration-dependent inhibition at levels exceeding 0.1 milligrams per milliliter.
Soil microbial communities experience disruption from certain degradation products, particularly hydroxylated aromatic compounds. The compounds affect photosynthesis and growth of various plant species including Imperata cylindrica, Brassica napus, and Echinochloa crus-galli. Root and shoot growth inhibition occurs at concentrations ranging from 0.25 to 1.0 milligrams per milliliter depending on the species and specific compound.
Earthworm toxicity studies indicate that aromatic degradation products become toxic at high concentrations (≥2,000 milligrams per kilogram soil dry weight). Chronic exposure spanning 14 to 56 days reveals dose-dependent effects on survival and reproduction. However, commonly grown vegetables show remarkable tolerance, with no mortality or growth reduction observed even at the highest exposure concentration (5,349 milligrams per kilogram soil dry weight).
The environmental persistence of degradation byproducts varies significantly based on chemical structure and environmental conditions. Hydroxylated metabolites generally exhibit enhanced water solubility and reduced persistence compared to parent compounds. Ring-opening products such as muconic acid derivatives demonstrate increased biodegradability due to enhanced polarity.
Bioaccumulation potential assessment reveals that certain degradation products retain significant lipophilicity. Di-tert-butyl-catechol exhibits enhanced bioaccumulation potential with estimated bioconcentration factors exceeding 2,000 liters per kilogram wet weight. However, biotransformation processes in aquatic organisms reduce the effective bioaccumulation through metabolic clearance mechanisms.
The transformation products often exhibit different environmental behaviors compared to parent compounds. Computational toxicity assessment indicates that many degradation products share hazard characteristics with parent compounds, including genotoxicity and endocrine disruption potential. This pattern emphasizes the importance of considering transformation products in environmental risk assessments.
Atmospheric degradation of aromatic aldehydes leads to formation of highly oxygenated molecules that serve as secondary organic aerosol precursors. These compounds contribute to atmospheric particle formation and growth processes with implications for air quality and climate. The autoxidation mechanisms produce molecules with oxygen to carbon ratios up to 1.09.
Secondary organic aerosol formation from aromatic aldehyde degradation occurs through multiple pathways including hydroxyl radical initiated oxidation and photooxidation processes. Laboratory studies using chemical ionization mass spectrometry detect highly oxygenated monomers and accretion products within seconds of reaction initiation. The rapid formation kinetics suggest significant contributions to atmospheric particle burden in urban environments.
The environmental implications of secondary organic aerosol formation extend beyond local air quality effects. Particle transport enables long-range distribution of oxidized aromatic compounds. These processes affect regional and global atmospheric chemistry, influencing hydroxyl radical concentrations and oxidative capacity. Climate effects result from direct and indirect radiative forcing by secondary organic aerosol particles.
Comprehensive toxicity assessment of transformation products requires consideration of multiple endpoints including acute toxicity, chronic effects, and mechanistic toxicity pathways. Computational approaches using quantitative structure-activity relationships provide initial screening tools for transformation product hazard assessment. These methods integrate physicochemical properties, structural alerts, and biological activity predictions.
Experimental validation of computational predictions involves battery testing using standard ecotoxicological test organisms. Algae, crustaceans, and fish represent different trophic levels and biological endpoints. Genotoxicity testing using bacterial and mammalian cell systems provides mechanistic insights into DNA damage potential. Endocrine disruption assessment employs receptor binding assays and hormone-responsive cell lines.
The integration of computational and experimental approaches enables prioritization of transformation products based on environmental risk. Multi-criteria decision analysis methods facilitate comparison of persistence, bioaccumulation, mobility, and toxicity characteristics. This framework supports regulatory decision-making and environmental monitoring program design.
The ecological risk assessment of degradation byproducts requires integration of exposure and effects data across multiple environmental compartments. Predicted environmental concentrations must account for formation rates, environmental fate processes, and spatial distribution patterns. Exposure models incorporate emissions data, environmental partitioning, and degradation kinetics.
Effects assessment involves species sensitivity distribution analysis to derive protective concentration levels. The assessment considers both individual chemical effects and mixture toxicity from multiple transformation products. Uncertainty analysis addresses data gaps and variability in toxicity endpoints across species and life stages.